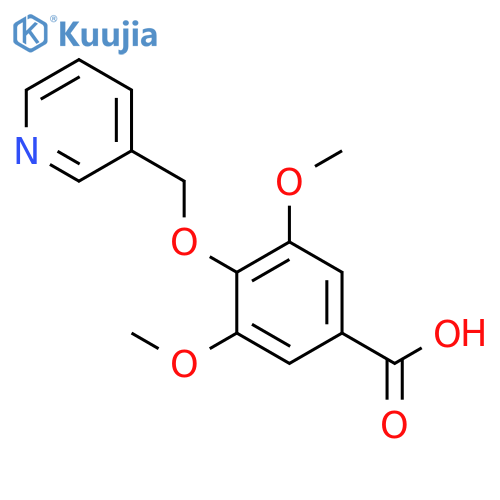Cas no 923790-15-2 (3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid)

923790-15-2 structure
商品名:3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid
CAS番号:923790-15-2
MF:C15H15NO5
メガワット:289.283304452896
MDL:MFCD08445044
CID:1082155
PubChem ID:16228466
3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid
- Benzoic acid, 3,5-dimethoxy-4-(3-pyridinylmethoxy)-
- 3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid
- FT-0692009
- CS-0345212
- AKOS009113472
- DTXSID20585521
- 3,5-Dimethoxy-4-(3-pyridinylmethoxy)benzoic acid
- 923790-15-2
- EN300-86914
- 3,5-Dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid
- DB-006304
-
- MDL: MFCD08445044
- インチ: InChI=1S/C15H15NO5/c1-19-12-6-11(15(17)18)7-13(20-2)14(12)21-9-10-4-3-5-16-8-10/h3-8H,9H2,1-2H3,(H,17,18)
- InChIKey: UCLJTJSJNRWXKE-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=CC(=C1OCC2=CN=CC=C2)OC)C(=O)O
計算された属性
- せいみつぶんしりょう: 289.09502258g/mol
- どういたいしつりょう: 289.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 324
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 77.9Ų
じっけんとくせい
- 密度みつど: 1.269
3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-86914-5.0g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 5.0g |
$2110.0 | 2023-02-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415882-2.5g |
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
923790-15-2 | 98% | 2.5g |
¥30844.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415882-500mg |
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
923790-15-2 | 98% | 500mg |
¥17609.00 | 2024-04-25 | |
| Enamine | EN300-86914-2.5g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 2.5g |
$1089.0 | 2023-09-02 | ||
| Enamine | EN300-86914-0.05g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 0.05g |
$468.0 | 2023-09-02 | ||
| Enamine | EN300-86914-0.1g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 0.1g |
$490.0 | 2023-09-02 | ||
| Enamine | EN300-86914-5g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 5g |
$1614.0 | 2023-09-02 | ||
| Enamine | EN300-86914-10g |
3,5-dimethoxy-4-[(pyridin-3-yl)methoxy]benzoic acid |
923790-15-2 | 10g |
$2393.0 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415882-50mg |
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
923790-15-2 | 98% | 50mg |
¥14320.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1415882-100mg |
3,5-Dimethoxy-4-(pyridin-3-ylmethoxy)benzoic acid |
923790-15-2 | 98% | 100mg |
¥14976.00 | 2024-04-25 |
3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid 関連文献
-
Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
923790-15-2 (3,5-dimethoxy-4-(pyridin-3-yl)methoxybenzoic acid) 関連製品
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 857369-11-0(2-Oxoethanethioamide)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
